N-(Oleoyl)-Ceramid

Übersicht

Beschreibung

N-(oleoyl)-ceramide is likely a type of ceramide, which is a family of waxy lipid molecules. Ceramides are composed of sphingosine and a fatty acid. In this case, the fatty acid is oleic acid . Ceramides play crucial roles in determining the physical properties of cell membranes and have been implicated in a variety of physiological functions, such as differentiation, proliferation, and apoptosis .

Synthesis Analysis

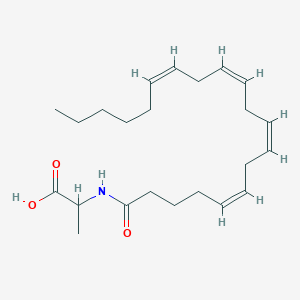

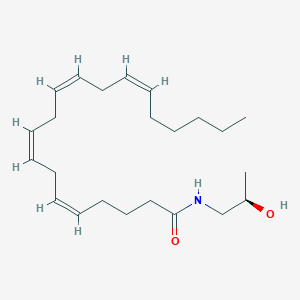

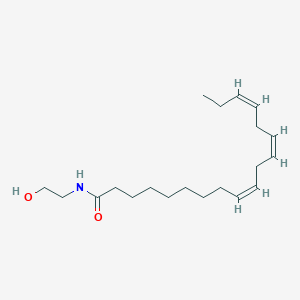

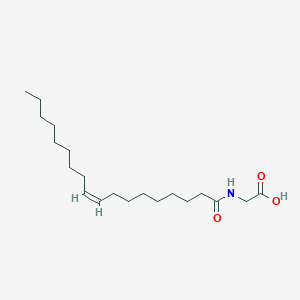

While the specific synthesis pathway for N-(oleoyl)-ceramide is not available, ceramides are generally synthesized in the endoplasmic reticulum (ER) and transported to the Golgi apparatus for further modifications .Molecular Structure Analysis

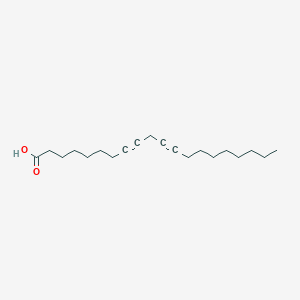

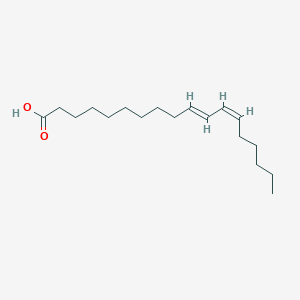

The molecular structure of N-(oleoyl)-ceramide would consist of a sphingosine backbone attached to an oleic acid. Oleic acid is a monounsaturated fatty acid with one double bond in its fatty acid chain .Chemical Reactions Analysis

Ceramides can be involved in various chemical reactions within the cell. They can be converted into other sphingolipids like sphingomyelins or glycosphingolipids. These conversions involve various enzymes and pathways .Physical And Chemical Properties Analysis

The physical and chemical properties of N-(oleoyl)-ceramide would be influenced by the presence of the oleic acid. Oleic acid is a monounsaturated fatty acid, which means it would have a kink in its structure. This could influence the fluidity and other properties of the ceramide .Wissenschaftliche Forschungsanwendungen

1. Entzündungshemmende Wirkungen bei Endotoxämie und Sepsis N-Oleoyldopamin (OLDA), ein Endovanilloid und Endocannabinoid, ist ein TRPV1-Agonist, der im zentralen Nervensystem und im peripheren Nervensystem gebildet wird . Es wurde festgestellt, dass es IL-10 über das zentrale Nervensystem TRPV1 induziert und die Ergebnisse von Endotoxämie und Sepsis verbessert . Die Verabreichung von OLDA führte bei endotoxämischen und septischen Mäusen zu einer frühen entzündungshemmenden Reaktion mit hohen Serumspiegeln von IL-10 und verringerten Spiegeln proinflammatorischer Zytokine .

Reduzierung von Lungenverletzungen

Neben seinen entzündungshemmenden Wirkungen reduzierte OLDA auch Lungenverletzungen bei endotoxämischen und septischen Mäusen . Dies deutet darauf hin, dass N-(Oleoyl)-Ceramid möglicherweise zur Behandlung von Lungenerkrankungen eingesetzt werden könnte.

Verbesserung der Sepsis-Scores

OLDA verbesserte die Sepsis-Scores bei Mäusen, was auf seine potenzielle Verwendung bei der Behandlung und Management von Sepsis hindeutet .

4. Regulierung von Entzündungsreaktionen auf Endotoxämie und Infektion Untersuchungen deuten darauf hin, dass TRPV1-exprimierende Neuronen des zentralen Nervensystems auch Entzündungsreaktionen auf Endotoxämie und Infektion regulieren . Dies zeigt, dass this compound verwendet werden könnte, um diese Reaktionen zu modulieren.

5. Abschwächung der Alkoholaufnahme und -präferenz N-Oleoylglycin und N-Oleoylalamin wurden bei Mäusen als Abschwächung der Alkoholaufnahme und -präferenz gefunden . Dies deutet darauf hin, dass this compound möglicherweise zur Behandlung von Alkoholabhängigkeit eingesetzt werden könnte.

6. Beteiligung an verhaltensbezogenen und neurochemischen Reaktionen, die durch Entzug von Opioiden hervorgerufen werden Innerhalb der Familie der N-Acyl-Aminosäuren wurde gezeigt, dass sowohl N-Oleoylglycin (OlGly) als auch N-Oleoylalamin (OlAla) an den verhaltensbezogenen und neurochemischen Reaktionen beteiligt sind, die durch Entzug von Opioiden in präklinischen Tiermodellen hervorgerufen werden . Dies deutet darauf hin, dass this compound möglicherweise zur Behandlung von Entzugserscheinungen von Opioiden eingesetzt werden könnte.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

N-(Oleoyl)-ceramide, also known as N-oleoyl-dopamine (OLDA), is a compound that primarily targets the G protein-coupled receptor GPR119 . GPR119 is expressed in multiple organs, including the liver, and can be activated by a variety of endogenous and exogenous ligands . It has been suggested that N-oleoyl-dopamine also targets lipopolysaccharide (LPS) and palmitoyl-oleoyl-phosphatidylglycerol (POPG), acting as an efficient antibiotic .

Mode of Action

N-(Oleoyl)-ceramide interacts with its targets, leading to various changes in cellular functions. When GPR119 is activated, the cell secretes a variety of incretins, which may attenuate the metabolic dysfunction associated with fatty liver disease, including improving glucose and lipid metabolism, inhibiting inflammation, reducing appetite, and regulating the intestinal microbial system . In the case of LPS and POPG, N-(Oleoyl)-ceramide displays detergent-like properties in disrupting LPS aggregates, with specificity for POPG resulting from electrostatic and hydrophobic forces between the peptides and the bacterial lipids .

Biochemical Pathways

It is known that n-acyl amino acids, a class of endogenous lipid-based neuromodulatory molecules similar to endocannabinoids, regulate several regulatory processes in the body, ranging from inflammation, energy metabolism, pain perception, and neuronal injury recovery, to behavior and cognition .

Pharmacokinetics

It has been suggested that n-oleoyl-dopamine, an endovanilloid and endocannabinoid, is produced in the central nervous system and the peripheral nervous system . This suggests that it may have good bioavailability and can cross the blood-brain barrier.

Result of Action

The molecular and cellular effects of N-(Oleoyl)-ceramide’s action are diverse. For instance, it has been shown to induce IL-10 via central nervous system TRPV1 and improve endotoxemia and sepsis outcomes . In another study, it was found that N-oleoyl-dopamine blocks acute opioid withdrawal-induced conditioned place preference and attenuates somatic withdrawal following chronic opioid exposure in rats .

Action Environment

The action, efficacy, and stability of N-(Oleoyl)-ceramide can be influenced by various environmental factors. For instance, the presence of other molecules, such as other endocannabinoids or endovanilloids, can affect its action . Additionally, the physiological state of the organism, such as the presence of inflammation or sepsis, can also influence its efficacy .

Biochemische Analyse

Biochemical Properties

N-(oleoyl)-ceramide participates in numerous biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found that N-(oleoyl)-ceramide can be synthesized independently of the seed in the castor caruncle . The nature of these interactions is complex and often involves changes in the conformation and function of the interacting biomolecules .

Cellular Effects

N-(oleoyl)-ceramide has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that N-(oleoyl)-ceramide can accumulate up to 40% oil by weight in the form of triacylglycerol (TAG) in the castor caruncle, a non-seed tissue attached to the seed .

Molecular Mechanism

The molecular mechanism of action of N-(oleoyl)-ceramide involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been suggested that N-(oleoyl)-ceramide may be involved in the synthesis of TAGs .

Metabolic Pathways

N-(oleoyl)-ceramide is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels. For instance, it has been suggested that N-(oleoyl)-ceramide may be involved in the synthesis of TAGs .

Eigenschaften

IUPAC Name |

(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H69NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,29,31,34-35,38-39H,3-16,19-28,30,32-33H2,1-2H3,(H,37,40)/b18-17-,31-29+/t34-,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFSLMQLPNKVRW-RHPAUOISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCC=CCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCC/C=C\CCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H69NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415271 | |

| Record name | N-(oleoyl)-ceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:1/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004948 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble | |

| Record name | Cer(d18:1/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004948 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

5966-28-9 | |

| Record name | N-(oleoyl)-ceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cer(d18:1/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004948 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

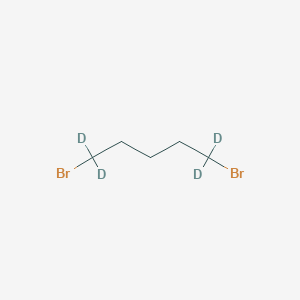

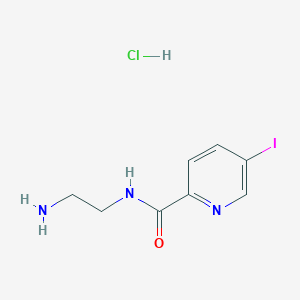

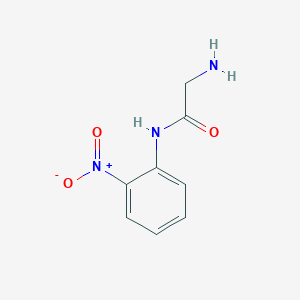

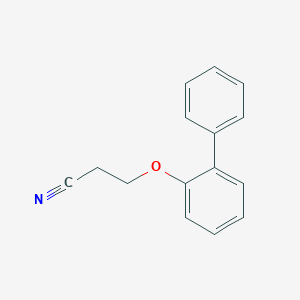

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B164286.png)